molecular formula C12H25Br B151729 5-(Bromomethyl)undecane CAS No. 85531-02-8

5-(Bromomethyl)undecane

Cat. No. B151729
CAS RN: 85531-02-8
M. Wt: 249.23 g/mol
InChI Key: PQAMWMMOUKNGEL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)undecane is a brominated organic compound that is related to various research studies focusing on the synthesis and structural analysis of brominated hydrocarbons. Although the exact compound is not directly studied in the provided papers, the research on similar brominated compounds can offer insights into the synthesis, molecular structure, and reactivity of such molecules.

Synthesis Analysis

The synthesis of brominated compounds often involves strategic placement of bromine substituents to achieve the desired molecular architecture. For instance, a total synthesis of chamigrene sesquiterpenoids was accomplished using a Diels–Alder reaction followed by reductive alkylation, which could be analogous to methods that might be used for synthesizing 5-(Bromomethyl)undecane . Additionally, the synthesis of 5-(bromomethylene)hydantoins from bromopyruvic acid and ureas in the presence of BF3 indicates the use of bromine-containing reagents and Lewis acid catalysis, which could be relevant for the synthesis of 5-(Bromomethyl)undecane .

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using crystallography and spectroscopy. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined using the heavy-atom method, which could provide a methodological framework for analyzing the structure of 5-(Bromomethyl)undecane . The stereochemistry and conformation of brominated compounds are crucial for understanding their reactivity and physical properties .

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including addition-elimination and addition-displacement reactions, as seen with 5-(bromomethylene)hydantoins . The regiospecific bromination of tricyclo[4.3.1.12,5]-undecane to give a 1-bromo derivative indicates the high reactivity of certain positions in a carbocation reaction, which could be extrapolated to the reactivity of 5-(Bromomethyl)undecane . Furthermore, the dehydrobromination of 3-bromotricyclo[5.3.1.03,8]undecane to yield an anti-Bredt compound demonstrates the potential for elimination reactions in brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure and the nature of the bromine substituents. The crystal and molecular structure analysis provides information on the conformation and configuration, which are important for the physical properties such as melting point, solubility, and stability . The chemical properties, such as reactivity towards nucleophiles and the possibility of undergoing rearrangements, are exemplified by the photochemical synthesis and subsequent rearrangement of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Bridgehead Bromination : Research on tricyclo[4.3.1.12,5]undecane demonstrated high reactivity in bridgehead bromination, producing a 1-bromo derivative, which helps in understanding the reactivity of similar compounds (Inamoto et al., 1978).
  • Spiro-Imidazo[2,1-b]thiazole Synthesis : The compound spiro[5,5]undecane-3-one was used in the synthesis of spiro-imidazo[2,1-b]thiazole, a process important for developing new chemical entities (Feng et al., 1999).
  • Palladium-Catalyzed Reactions : A study explored the use of 1-aza-5-germa-5-organobicyclo[3.3.3]undecane in palladium-catalyzed reactions, showcasing the versatility of such compounds in organic synthesis (Kosugi et al., 1996).

2. Chemical Transformations and Properties

  • Vinylidenecarbene-Cycloalkyne Equilibrium : Research involving the compound 4-(dibromomethylene)pentacyclo[6.3.0.02,6.03,10.05,9]undecane provided insights into the equilibrium between vinylidenecarbene and cycloalkyne in certain ring systems (Marchand et al., 1998).
  • Catalytic Dehydrogenation : A study on catalytic dehydrogenation of substituted spiro[5,5] undecanes revealed how bulky alkyl groups affect ring transformations in these systems (Mitra & Gupta, 1976).
  • Reductive Cleavage of Oxetanes : Research on 1,6-dioxadispiro[2.0.3.4]undecane showed regioselective C–O bond cleavage, essential for understanding reactions in similar compounds (Kato et al., 1986).

3. Novel Scaffold Synthesis for Drug Discovery

  • Drug Discovery Scaffolds : Research on novel spiro scaffolds inspired by bioactive natural products like histrionicotoxins developed building blocks for drug discovery, utilizing structures like 1,9-diazaspiro[5.5]undecane (Jenkins et al., 2009).

4. Chiral Separation and Configuration

  • Chiral Spiro Compounds : A study on the chiral separation of spiro compounds and determination of their configuration highlighted their potential applications in pharmaceuticals (Liang et al., 2008).

Safety And Hazards

5-(Bromomethyl)undecane is a combustible liquid that can cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

5-(bromomethyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAMWMMOUKNGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607290
Record name 5-(Bromomethyl)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)undecane

CAS RN

85531-02-8
Record name 5-(Bromomethyl)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)undecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Z Xu, G Xiao, H Li, Y Shen, J Zhang… - Advanced Functional …, 2018 - Wiley Online Library
Compartmentalization is an essential feature found in living cells to ensure multiple biological processes occur without being affected by undesired external influences. Here, …
Number of citations: 53 onlinelibrary.wiley.com
Z Xu, J Zhang, T Pan, H Li, F Huo, B Zheng… - Chemistry of …, 2020 - ACS Publications
Metal–organic frameworks (MOFs) are suitable for studying host–guest chemistry by virtue of their component diversities, porous structures, and facile production. As the host materials, …
Number of citations: 28 pubs.acs.org
Q Li, Q Chen, S Li, J Yao, M Zhang, Q Wang, C Zhang… - Organic …, 2023 - Elsevier
Symmetry variation has been recognized as a simple but effective strategy to fine-tune the properties of small molecular acceptors (SMAs), thus enhancing the power conversion …
Number of citations: 0 www.sciencedirect.com
Y Zhou, J Liu, F Sun, J Ouyang, R Su, F Meng, Y Luo… - Nano Research, 2023 - Springer
Metal nanoparticle@ porous material composites have attracted increasing attention due to their excellent synergistic catalytic performance. However, it is a challenge to introduce …
Number of citations: 2 link.springer.com
이석우 - 2022 - repository.pknu.ac.kr
In this study, the electron-withdrawing chlorine (Cl) substituents are selectively incorporated into the quinoxaline unit of D–A-type cocnjugtaed polymers to investigate their position …
Number of citations: 0 repository.pknu.ac.kr
TT Do, HD Pham, S Manzhos, JM Bell… - ACS Applied Materials …, 2017 - ACS Publications
We designed, synthesized, and characterized a series of novel electron deficient small molecule nonfullerene acceptors based on 1,8-naphthalimide (NAI) and 9-fluorenone (FN) with …
Number of citations: 57 pubs.acs.org
CH Lee, YY Lai, JY Hsu, PK Huang, YJ Cheng - Chemical Science, 2017 - pubs.rsc.org
A ladder-type dithieno[3,2-b:6,7-b′]fluorene (DTF), where the central fluorene is fused with two outer thiophene rings at its 2,3- and 6,7-junctions, is developed. The pentacyclic DTF …
Number of citations: 54 pubs.rsc.org
TT Do, K Rundel, Q Gu, E Gann, S Manzhos… - New Journal of …, 2017 - pubs.rsc.org
In this work, for the first time we used two novel fused aromatic conjugated electron withdrawing moieties 9-fluorenone and 9,10-anthraquinone, respectively, to design two non-…
Number of citations: 23 pubs.rsc.org
Z Qin, Z Ren, C Chen, L Liu, N Ji, Y Zhao… - New Journal of …, 2022 - pubs.rsc.org
Encapsulating dye molecules into metal–organic frameworks (MOFs) with high loadings and tunable photophysical properties is promising for future applications in opto-electronic …
Number of citations: 1 pubs.rsc.org
M Deng, X Xu, Y Duan, L Yu, R Li… - Advanced Functional …, 2023 - Wiley Online Library
A desired morphology is essential for achieving efficient polymer solar cells. Donors and acceptors with appropriate crystallization can lead to a suitable phase‐separated morphology …
Number of citations: 2 onlinelibrary.wiley.com

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